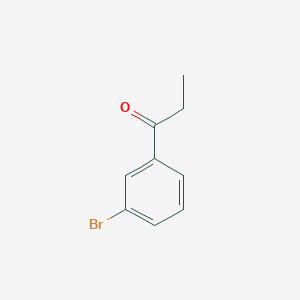

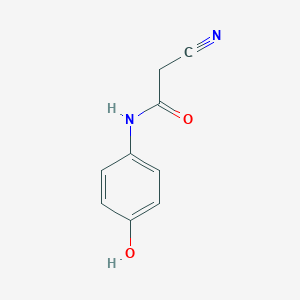

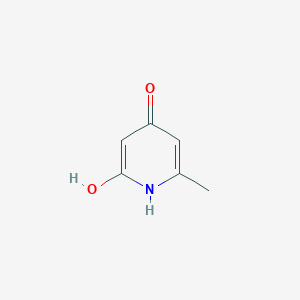

2-cyano-N-(4-hydroxyphenyl)acetamide

描述

2-cyano-N-(4-hydroxyphenyl)acetamide, also known as CHA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

科研应用

2-cyano-N-(4-hydroxyphenyl)acetamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 2-cyano-N-(4-hydroxyphenyl)acetamide as a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a key role in a number of cellular processes, including cell growth and differentiation, and has been implicated in the development of a variety of diseases, including cancer. By inhibiting PKC, 2-cyano-N-(4-hydroxyphenyl)acetamide has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.

作用机制

The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)acetamide as a PKC inhibitor involves the binding of the compound to the enzyme's catalytic domain, thereby preventing its activation and subsequent downstream signaling. This inhibition of PKC activity has been shown to result in a range of cellular effects, including the induction of apoptosis (programmed cell death) in cancer cells.

生化和生理效应

In addition to its effects on PKC activity, 2-cyano-N-(4-hydroxyphenyl)acetamide has been found to exhibit a range of other biochemical and physiological effects. These include the inhibition of DNA synthesis, the induction of cell cycle arrest, and the modulation of the activity of various signaling pathways. 2-cyano-N-(4-hydroxyphenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

实验室实验的优点和局限性

One of the main advantages of 2-cyano-N-(4-hydroxyphenyl)acetamide as a research tool is its selectivity for PKC inhibition, which allows for the specific targeting of this enzyme in cellular and animal models. However, 2-cyano-N-(4-hydroxyphenyl)acetamide has also been found to have limitations as a research tool, including its relatively low potency and poor solubility in aqueous solutions.

未来方向

Despite these limitations, 2-cyano-N-(4-hydroxyphenyl)acetamide continues to be an area of active research, with a number of future directions for investigation. These include the development of more potent and selective PKC inhibitors based on the structure of 2-cyano-N-(4-hydroxyphenyl)acetamide, the exploration of 2-cyano-N-(4-hydroxyphenyl)acetamide's potential as a therapeutic agent for the treatment of cancer and other diseases, and the investigation of its effects on other signaling pathways and cellular processes. With continued research, it is likely that 2-cyano-N-(4-hydroxyphenyl)acetamide will continue to be a valuable tool for scientists in a wide range of fields.

合成方法

The synthesis of 2-cyano-N-(4-hydroxyphenyl)acetamide involves the reaction of 4-hydroxybenzamide with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-cyano-N-(4-hydroxyphenyl)acetamide as a white crystalline solid with a melting point of approximately 205-207°C.

性质

IUPAC Name |

2-cyano-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZGLLNNPVGEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501056 | |

| Record name | 2-Cyano-N-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(4-hydroxyphenyl)acetamide | |

CAS RN |

50982-67-7 | |

| Record name | 2-Cyano-N-(4-hydroxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50982-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

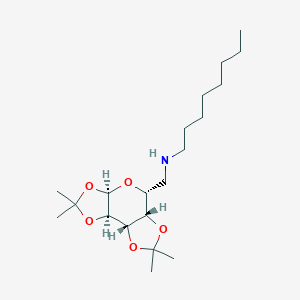

![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)